molecular formula C9H9N3S B3352195 1H-Benzimidazole-2-carbothioamide, 1-methyl- CAS No. 43102-10-9

1H-Benzimidazole-2-carbothioamide, 1-methyl-

Cat. No.: B3352195
CAS No.: 43102-10-9
M. Wt: 191.26 g/mol
InChI Key: CKYJSBBYRYUROM-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carbothioamide, 1-methyl- is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring fused with a carbothioamide group and a methyl substitution at the nitrogen atom, making it a unique and valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-2-carbothioamide, 1-methyl- typically involves the condensation of 1,2-diaminobenzene with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often include:

    Step 1: Condensation of 1,2-diaminobenzene with carbon disulfide in an alkaline medium (e.g., sodium hydroxide) to form benzimidazole-2-thione.

    Step 2: Methylation of benzimidazole-2-thione using methyl iodide or dimethyl sulfate to yield 1H-Benzimidazole-2-carbothioamide, 1-methyl-.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-2-carbothioamide, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the benzimidazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole-2-carbothioamide, 1-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carbothioamide, 1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1H-Benzimidazole-2-carbothioamide, 1-methyl- can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole-2-thione: Lacks the carbothioamide group and methyl substitution, resulting in different chemical and biological properties.

    1H-Benzimidazole-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group, leading to variations in reactivity and applications.

    1H-Benzimidazole-2-sulfonamide: Features a sulfonamide group, which imparts distinct pharmacological activities.

The uniqueness of 1H-Benzimidazole-2-carbothioamide, 1-methyl- lies in its specific functional groups and substitution pattern, which confer unique chemical reactivity and biological activities.

Properties

IUPAC Name

1-methylbenzimidazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-12-7-5-3-2-4-6(7)11-9(12)8(10)13/h2-5H,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYJSBBYRYUROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484191
Record name 1H-Benzimidazole-2-carbothioamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43102-10-9
Record name 1H-Benzimidazole-2-carbothioamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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